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For Researchers, Scientists, and Drug Development Professionals

Introduction

CST967 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of
Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a
critical role in regulating the stability of various proteins involved in oncogenesis, including
MDMZ2, a key negative regulator of the p53 tumor suppressor.[3][4] By inducing the degradation
of USP7, CST967 aims to stabilize p53, leading to cell cycle arrest and apoptosis in cancer
cells.[4] This document provides a detailed protocol for evaluating the in vivo anti-tumor
efficacy of CST967 using a xenograft mouse model. The protocols and data presented are a
composite representation based on preclinical studies of USP7 inhibitors and PROTAC
degraders.

Mechanism of Action: CST967 Signaling Pathway

CST967 functions by hijacking the ubiquitin-proteasome system to induce the degradation of
USP7. This leads to the destabilization of MDM2, allowing for the accumulation and activation
of the p53 tumor suppressor protein, which in turn transcriptionally activates genes involved in
apoptosis and cell cycle arrest, ultimately inhibiting tumor growth.
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Caption: CST967-mediated degradation of USP7 and downstream signaling.

Experimental Protocols

This section outlines a detailed protocol for a cell line-derived xenograft (CDX) model to assess
the in vivo efficacy of CST967.

Cell Line and Culture

e Cell Line: MM.1S (Multiple Myeloma) or other relevant cancer cell line with wild-type p53.

e Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-
glutamine, 100 U/mL penicillin, and 100 pg/mL streptomycin.

e Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be
passaged every 2-3 days to maintain logarithmic growth.

Animal Model

e Species: Female athymic nude mice (e.g., BALB/c nude) or NOD-SCID mice, 6-8 weeks old.
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o Acclimatization: Animals should be acclimated for at least one week prior to the start of the
experiment.

e Housing: Maintained in a specific pathogen-free (SPF) environment with ad libitum access to
food and water. All procedures must be approved by the Institutional Animal Care and Use
Committee (IACUC).

Tumor Implantation

o Harvest MM.1S cells during the logarithmic growth phase.
o Wash the cells twice with sterile phosphate-buffered saline (PBS).

» Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x
1078 cells/mL.

e Subcutaneously inject 100 pL of the cell suspension (1 x 1077 cells) into the right flank of
each mouse.

Experimental Design and Drug Administration

» Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the
formula: Volume = (Length x Width"2) / 2.

e Once tumors reach an average volume of 100-150 mm?, randomize the mice into treatment
and control groups (n=8-10 mice per group).

e CST967 Formulation: Prepare CST967 in a vehicle solution (e.g., 0.5% methylcellulose and
0.2% Tween 80 in sterile water).

» Dosing Regimen (Example):

o Vehicle Control Group: Administer the vehicle solution intraperitoneally (IP) or orally (PO)
daily.

o CST967 Treatment Groups: Administer CST967 at varying doses (e.g., 25, 50, 100 mg/kg)
IP or PO daily for a specified duration (e.g., 21 days).
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Data Collection and Analysis

e Tumor Volume: Measure tumor volume and body weight 2-3 times per week.

o Endpoint: The study may be terminated when tumors in the control group reach a
predetermined size (e.g., 2000 mm3) or at the end of the treatment period.

o Tissue Collection: At the end of the study, euthanize the mice and collect tumor tissues for
further analysis (e.g., immunohistochemistry, western blotting).

 Statistical Analysis: Analyze the data using appropriate statistical methods, such as a two-
way ANOVA for tumor growth curves.

Quantitative Data Presentation

The following tables present representative data from preclinical studies of USP7 inhibitors and
degraders, which can be used as a benchmark for studies with CST967.

Table 1: In Vivo Anti-Tumor Efficacy of a USP7 Degrader in a Xenograft Model

Mean
Tumor
. Tumor Mean Body
Treatment Dose Administrat Growth ]
] Volume at o Weight
Group (mgl/kg) ion Route Inhibition
Day 21 Change (%)
(%)
(mm?)
Vehicle
IP 1850 + 250 - +5.2
Control
CST967 (Low
25 IP 1100 + 180 40.5 +1.5
Dose)
CST967 (Mid
50 IP 650 £ 120 64.9 -2.3
Dose)
CST967
] 100 IP 300 £ 80 83.8 -4.8
(High Dose)

Table 2: Biomarker Analysis in Tumor Tissues
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Experimental Workflow Diagram

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Experiment Setup

Cell Culture Animal Acclimatization

(e.g., MM.1S) (Nude Mice)

v v

Tumor Implantation
(Subcutaneous)

'

Tumor Growth Monitoring

Randomization of Mice

Treatment Pha

Vehicle Control Group CST967 Treatment Group(s)

v

Data Collection
(Tumor Volume, Body Weight)

Study Endpoint

Tissue Harvesting

Data Analysis & Reporting

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15135684?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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